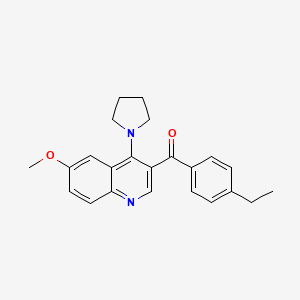

(4-Ethylphenyl)(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone, also known as EPMQ, is a synthetic compound that belongs to the family of quinoline derivatives. EPMQ has gained attention in recent years due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Simultaneous Double Functionalization : A study demonstrates the synthesis of similar compounds through simultaneous double C2/C3 functionalization of the quinoline molecule, showcasing innovative approaches in organic synthesis (Belyaeva et al., 2018).

- Intramolecular Rearrangement : Another research outlines the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement, indicating the versatility of pyrrolidinylquinoline derivatives in complex organic transformations (Jing et al., 2018).

- Photochemical Substitution : The photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinolines, with methanol showcases the potential for photoinduced reactions in synthesizing related compounds (Castellano et al., 1975).

Medicinal Chemistry Applications

- PET Imaging in Parkinson's Disease : Research into the synthesis of PET imaging agents for Parkinson's disease, such as HG-10-102-01, highlights the relevance of quinoline derivatives in developing diagnostic tools (Wang et al., 2017).

- Benzylisoquinoline Alkaloids : The isolation of new benzylisoquinoline alkaloids from natural sources suggests the potential of quinoline derivatives in discovering novel bioactive compounds (Pudjiastuti et al., 2010).

Material Science and Luminescence

- Luminescent Diimine Ligands : The development of novel diimine ligands containing pyrrolo[3,2-c]isoquinoline systems for Ir(III) luminescent complexes showcases the application of similar compounds in creating materials with specific photophysical properties (Shakirova et al., 2018).

properties

IUPAC Name |

(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOMVYFIMUXRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![2-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)